1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18499610
InChI: InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3
SMILES:
Molecular Formula: C13H19BrN2Si
Molecular Weight: 311.29 g/mol

1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

CAS No.:

Cat. No.: VC18499610

Molecular Formula: C13H19BrN2Si

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- -

Specification

Molecular Formula C13H19BrN2Si
Molecular Weight 311.29 g/mol
IUPAC Name (3-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3
Standard InChI Key ZWLCHPQCXQNPGH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₁₉BrN₂Si and a molecular weight of 311.29 g/mol . Its IUPAC name, (5-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyldimethylsilane, reflects the substitution pattern: a bromine atom at position 3 of the pyrrolopyridine ring and a TBS group at position 1 . The TBS group enhances the compound’s stability and solubility in organic solvents, a common strategy in protecting reactive nitrogen heterocycles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉BrN₂Si
Molecular Weight311.29 g/mol
CAS Number918525-02-7
Boiling PointNot reported
Melting PointNot reported
SolubilityOrganic solvents (e.g., THF)

Spectral Characterization

  • Infrared (IR) Spectroscopy: Peaks corresponding to C-Br (≈500–600 cm⁻¹) and Si-C (≈750–800 cm⁻¹) stretching vibrations confirm the presence of bromine and the silyl group .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the tert-butyl group (δ 0.9–1.1 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm) .

    • ¹³C NMR: Resonances for the quaternary silicon-bound carbon (δ 18–20 ppm) and aromatic carbons (δ 110–150 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 311.29 aligns with the molecular weight .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via silylation of pyrrolopyridine precursors. A common method involves:

  • Protection of the pyrrolopyridine nitrogen with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .

  • Bromination using N-bromosuccinimide (NBS) or bromine in a chlorinated solvent (e.g., dichloromethane) .

Example Reaction:

Pyrrolo[2,3-b]pyridine+TBSClBase1-TBS-pyrrolo[2,3-b]pyridineBr23-Bromo-1-TBS-pyrrolo[2,3-b]pyridine\text{Pyrrolo[2,3-b]pyridine} + \text{TBSCl} \xrightarrow{\text{Base}} \text{1-TBS-pyrrolo[2,3-b]pyridine} \xrightarrow{\text{Br}_2} \text{3-Bromo-1-TBS-pyrrolo[2,3-b]pyridine}

Reactivity Profile

  • Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine groups .

  • Deprotection: The TBS group is removed using tetrabutylammonium fluoride (TBAF), regenerating the free NH group for further functionalization .

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

Pyrrolo[2,3-b]pyridine derivatives are recognized for their bioactivity, particularly as fibroblast growth factor receptor (FGFR) inhibitors . While the specific compound is not directly cited in clinical studies, its structural analogs exhibit:

  • Anticancer Activity: Inhibition of FGFR1–3 (IC₅₀ values < 25 nM) in breast cancer models .

  • Antiviral Potential: Similar frameworks are explored for targeting viral polymerases .

Case Study: FGFR Inhibitor Development

A 2021 study synthesized pyrrolo[2,3-b]pyridine derivatives bearing sulfonyl and cyano groups, demonstrating potent FGFR inhibition (IC₅₀ ≈ 7–25 nM) . The TBS group in such compounds improves metabolic stability, a critical factor in lead optimization .

Future Directions

  • Exploration of Bioactivity: Direct evaluation of the compound’s pharmacological potential in kinase assays.

  • Advanced Functionalization: Utilization in photocatalyzed C–H activation reactions for complex heterocycle synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator